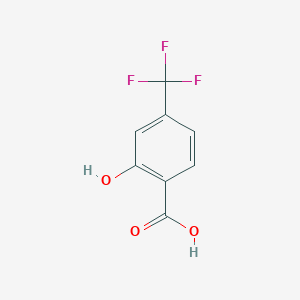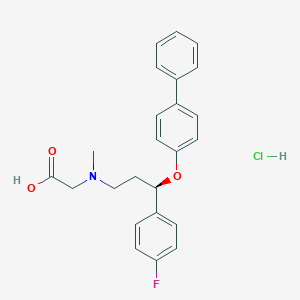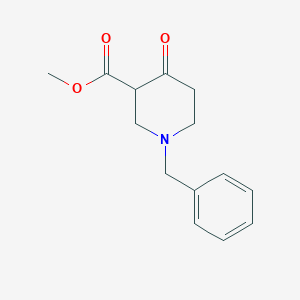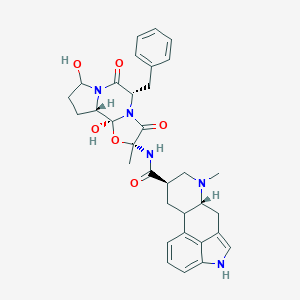
芹菜素
描述
Kaerophyllin is a natural product found in Montrouziera sphaeroidea, Bupleurum salicifolium, and other organisms . It is an organic compound with the chemical name 2,7-dimethylcarbonyl dibenzodioxin .
Synthesis Analysis
A convenient and rapid approach for the syntheses of Kaerophyllin has been described. The key steps involved in the synthesis are the condensation of aromatic aldehyde and alkylation of the resulting ester to give the complete skeleton of dibenzylbutyrolactone-lignan .Molecular Structure Analysis
Kaerophyllin has a molecular formula of C21H20O6 . The structure includes two methoxy groups and a benzene ring, which provide a certain level of stability .Chemical Reactions Analysis
The key steps in the synthesis of Kaerophyllin involve the condensation of aromatic aldehyde and alkylation of the resulting ester . This forms the complete skeleton of dibenzylbutyrolactone-lignan .Physical And Chemical Properties Analysis
Kaerophyllin is a colorless crystal that is soluble in common organic solvents such as ethanol and dimethylformamide . It decomposes at high temperatures . Its molecular weight is 368.4 g/mol .科学研究应用
Hepatic Protection and Fibrosis Prevention
Kaerophyllin has been shown to protect the liver from injury and fibrosis. It inhibits the activation of hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. By suppressing hepatic inflammation and HSC activation, possibly through the upregulation of PPAR-γ expression, Kaerophyllin can prevent liver injury caused by toxins such as thioacetamide (TAA) .
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory properties by reducing the mRNA levels of pro-inflammatory cytokines like TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). This suggests its potential use in treating inflammatory diseases .
Apoptosis Modulation
Kaerophyllin has been isolated from traditional Chinese medicine and is known to inhibit the activation of hepatic stellate cells by hepatocyte apoptotic vesicles. This indicates its role in modulating apoptosis, which could be significant in cancer research and therapy .
Pharmaceutical Research
In pharmaceutical research, Kaerophyllin’s liver-protective and anti-inflammatory effects make it a candidate for drug development, particularly for conditions related to liver health and inflammatory diseases .
Biotechnology Applications
The biological activities of Kaerophyllin, such as hepatic protection and anti-inflammatory effects, can be harnessed in biotechnological applications, including the development of bioactive materials or as a model compound for studying liver diseases .
作用机制
Target of Action
Kaerophyllin, a lignan isolated from the traditional Chinese herb, Bupleurum scorzonerifolium, primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
Kaerophyllin interacts with its primary targets, the HSCs, by inhibiting their activation . It has been found to suppress inflammation by reducing the mRNA of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes . This interaction results in changes that protect the liver from injury and fibrogenesis .
Biochemical Pathways
It is known that kaerophyllin elevates peroxisome proliferator-activated receptor-γ (ppar-γ) activity . PPAR-γ is a nuclear receptor that plays a critical role in the regulation of genes involved in inflammation, lipid metabolism, and glucose homeostasis .
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s bioavailability and potential interactions with other substances in the body .
Result of Action
Kaerophyllin’s action results in significant protection of the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels, improving the histological architecture, and reducing the fibrosis score . It also suppresses hepatic inflammation and inhibits HSC activation, possibly through upregulation of PPAR-γ expression .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its ability to interact with its target .
属性
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKOHFAJPKLSBP-MDNIKOHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaerophyllin | |
CAS RN |
75590-33-9 | |
| Record name | 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is kaerophyllin and where is it found?
A1: Kaerophyllin is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]
Q2: What is the molecular formula, weight, and key spectroscopic data for kaerophyllin?
A2: Kaerophyllin has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []
Q3: What are the known biological activities of kaerophyllin?
A3: Research suggests that kaerophyllin exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]
Q4: How does kaerophyllin interact with its biological targets?
A4: While the precise mechanism of action remains under investigation, studies suggest that kaerophyllin may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.
Q5: Have any studies investigated the in vivo effects of kaerophyllin?
A5: Yes, preclinical studies in rat models have demonstrated the potential of kaerophyllin to protect against liver fibrosis. []
Q6: Are there any established analytical methods for the quantification of kaerophyllin?
A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of kaerophyllin in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify kaerophyllin in Anthriscus sylvestris fruits. []
Q7: Has the total synthesis of kaerophyllin been achieved?
A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]
Q8: Is there any information on the stability of kaerophyllin under various conditions?
A9: While specific studies on kaerophyllin’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)